N-Boc-N-methyl-(S)-3-cyclopropylalanine
Description
BenchChem offers high-quality N-Boc-N-methyl-(S)-3-cyclopropylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-methyl-(S)-3-cyclopropylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(4)9(10(14)15)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAGHBFGSYSQND-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134139 | |
| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156047-46-0 | |
| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156047-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Executive Summary
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a specialized, non-canonical amino acid building block used primarily in the design of peptidomimetics and macrocyclic drugs.[1][2] By combining the steric bulk and unique electronic properties of the cyclopropyl group with the conformational restrictions of N-methylation, this compound serves as a critical tool for modulating peptide pharmacokinetics.[2]
Its primary utility lies in enhancing metabolic stability (via N-methylation) and inducing specific backbone geometries (cis/trans rotamerism).[2] This guide provides a comprehensive analysis of its physicochemical profile, synthetic accessibility, and application in solid-phase peptide synthesis (SPPS).[2]
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification
-
IUPAC Name: (2S)-2-[tert-butoxycarbonyl(methyl)amino]-3-cyclopropylpropanoic acid[1][2]
-
Common Name: Boc-N-Me-Cpa-OH
-
CAS Number: Not widely listed in public registries; Custom synthesis required. (Parent non-methylated CAS: 888323-62-4)[1][2]
-
Molecular Formula:
[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Molecular Weight: 243.30 g/mol [2]
-
SMILES: CC(C)(C)OC(=O)N(C)C(=O)O
Structural Features & Medicinal Chemistry Impact
The molecule integrates three distinct structural motifs that drive its function in drug design:
| Structural Motif | Chemical Feature | Medicinal Chemistry Impact |
| Cyclopropyl Side Chain | Increases potency via hydrophobic packing; unique "sigma-aromaticity" can engage in cation- | |
| N-Methylation | Removes H-bond donor; introduces steric clash.[1][2] | Improves membrane permeability (lipophilicity); prevents proteolytic cleavage; induces cis-peptide bonds.[1][2] |
| N-Boc Group | Acid-labile carbamate.[1][2] | Orthogonal protection for SPPS (base-stable, acid-cleavable).[1][2] |
Physicochemical Profile
Solid-State Properties
Unlike its non-methylated parent (N-Boc-L-cyclopropylalanine), which is a crystalline solid (MP ~85°C), the N-methylated derivative often exists as a viscous oil or a low-melting amorphous solid .[1][2] This is a direct consequence of N-methylation disrupting the intermolecular hydrogen bonding network that typically stabilizes the crystal lattice of amino acids.
-
Appearance: Colorless to pale yellow viscous oil or waxy solid.[2]
-
Melting Point: Undefined/Low (< 50°C).[2] Note: Batch-dependent; often used as a foam.[1][2]
-
Optical Rotation: Specific rotation
is highly solvent and concentration-dependent due to rotameric populations (see 3.3).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Solution Properties & Solubility
-
Solubility: Highly soluble in organic solvents (DCM, DMF, THF, Ethyl Acetate).[2] Sparingly soluble in water.[2]
-
Lipophilicity (LogP): Estimated ~2.5 - 2.[1]8. (Higher than non-methylated analog due to
and groups).[2]
Rotameric Complexity (NMR Analysis)
A critical technical nuance for researchers is the NMR complexity of this compound.[2] The N-Boc-N-methyl tertiary amide bond exhibits restricted rotation, leading to distinct cis and trans rotamers observable on the NMR timescale.[1][2]
-
Observation:
H and C NMR spectra will appear "messy" or doubled at room temperature. -
Validation: To confirm purity vs. rotamers, run NMR at elevated temperature (e.g., 50°C in DMSO-
) to coalesce signals.[2]
Synthetic Methodology
Since this compound is often custom-synthesized, the standard protocol involves the Benoiton Method (NaH/MeI) applied to the commercially available N-Boc-3-cyclopropylalanine.[1][2]
Synthesis Workflow (DOT Diagram)
Figure 1: Standard synthesis route via N-methylation of the Boc-protected parent amino acid.
Detailed Protocol (Self-Validating)
-
Dissolution: Dissolve N-Boc-(S)-3-cyclopropylalanine (1.0 eq) in anhydrous THF (0.15 M).
-
Methylation: Cool to 0°C. Add Iodomethane (MeI, 8.0 eq).
-
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion, 3.0 eq) portion-wise. Caution: Hydrogen gas evolution.[2]
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 24 hours.
-
Quench: Cool to 0°C. Quench with dilute aqueous citric acid (do not use strong mineral acids to avoid Boc removal).
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with 5%
(to remove iodine color) and brine.[2] -
Purification: The product is usually pure enough for use; if necessary, purify via flash chromatography (Hexane/EtOAc).[2]
Application in Peptide Synthesis
Incorporating N-methylated, sterically bulky amino acids like N-Boc-N-methyl-cyclopropylalanine into peptides requires modified coupling protocols due to steric hindrance .[1][2]
Coupling Optimization
Standard coupling reagents (HBTU/DIC) often fail or result in low yields when coupling to the secondary amine of the N-methyl group.[2]
-
Recommended Reagents: HATU or PyAOP (more reactive).[2]
-
Conditions: Use 2-3 equivalents of amino acid and coupling reagent; extend reaction time (2-4 hours).
-
Monitoring: The Kaiser test is not effective for secondary amines.[2] Use the Chloranil test or micro-cleavage LC-MS to monitor coupling completion.[2]
Decision Logic for Usage
Figure 2: Decision tree for selecting N-methylated vs. non-methylated cyclopropylalanine.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[1][2] Canadian Journal of Chemistry, 55(5), 906-910.[2] [1][2]
-
Wildi, R., et al. (2014).[2] N-Methylation of Amino Acids: A Critical Overview. Organic Preparations and Procedures International.[2] [1][2]
-
Kessler, H. (1982).[2] Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition, 21(7), 512-523.[2] (Foundation for N-methyl conformational effects).[1][2] [1]
-
Chem-Impex International. (2023).[2] Product listing for analogous N-Boc-N-methyl-L-alanine (CAS 16948-16-6) demonstrating typical physicochemical properties of the class.
Sources
Technical Whitepaper: Scalable Synthesis of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Executive Summary
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a high-value building block in peptidomimetic drug design. The incorporation of the cyclopropyl moiety provides unique steric constraints and bioisosteric properties (mimicking leucine/isoleucine) while enhancing metabolic stability against proteolytic cleavage. Furthermore, N-methylation improves membrane permeability and oral bioavailability by reducing the hydrogen bond donor count.
This guide details a robust, field-proven synthetic pathway. Unlike standard catalog procurement, this route offers full control over stereochemistry and scalability.[1] The pathway utilizes Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation to establish the chiral center, followed by a Dianion-Mediated N-Methylation (Benoiton method) optimized to suppress racemization.
Retrosynthetic Analysis
The synthesis is designed to be convergent. The critical challenge is introducing the N-methyl group without eroding the stereocenter established in the alkylation phase. We utilize the free acid strategy for methylation to leverage carboxylate charge repulsion against
Figure 1: Retrosynthetic logic flow prioritizing the preservation of chirality.
Phase 1: Construction of the Chiral Core
Objective: Synthesis of (S)-3-cyclopropylalanine via Asymmetric Phase-Transfer Catalysis.
This phase employs the O'Donnell Schiff base alkylation.[2] This method is superior to enzymatic resolution for this specific substrate due to the high cost of cyclopropyl precursors required for enzymatic routes.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).
-
Electrophile: (Bromomethyl)cyclopropane.
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
-
Base/Solvent: 50% KOH (aq) / Toluene.
Protocol 1: Asymmetric Alkylation[12]
-
Setup: In a round-bottom flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral catalyst (0.1 eq) in Toluene (10 volumes).
-
Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 eq) vigorously.
-
Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.
-
Reaction: Stir vigorously at 0°C for 4–12 hours. Monitor by TLC or HPLC for consumption of the starting imine.
-
Workup: Separate phases. Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.
-
Note: The crude product is the imine-protected ester.
-
Protocol 2: Hydrolysis & Isolation
-
Hydrolysis: Dissolve the crude alkylated product in THF/1N HCl (1:1). Stir at RT for 2 hours. This cleaves the benzophenone imine and the tert-butyl ester (if sufficiently acidic/heated) or selectively removes the imine.
-
Optimization: To obtain the free amino acid directly, reflux in 6N HCl for 4 hours is effective, but mild conditions (15% citric acid) preserve the cyclopropyl ring integrity better.
-
Recommendation: Use 1N HCl in THF at RT to remove the imine, then treat with LiOH in MeOH/Water to saponify the ester.
-
-
Purification: Isolate the free amino acid (S)-3-cyclopropylalanine via ion-exchange chromatography (Dowex 50W) or crystallization from water/ethanol.
Phase 2: N-Protection (Boc)
Objective: Protection of the primary amine to prevent side reactions during methylation.
Protocol
-
Dissolution: Suspend (S)-3-cyclopropylalanine (1.0 eq) in a 1:1 mixture of Water/Dioxane.
-
Basification: Add NaOH (2.0 eq) to adjust pH to ~10.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir at RT for 12 hours.
-
Workup: Acidify carefully with 1N HCl to pH 2-3 and extract with Ethyl Acetate.
-
Result: N-Boc-(S)-3-cyclopropylalanine. (Yield typically >90%).[3]
Phase 3: N-Methylation (The Critical Step)
Objective: Methylation of the carbamate nitrogen without racemization.
Scientific Rationale:
Direct methylation of N-Boc amino acids is prone to racemization via the formation of an oxazolone (azlactone) intermediate. To prevent this, we utilize the Benoiton Method (Cheung & Benoiton, 1977). By using Sodium Hydride (NaH) to generate a dianion (carboxylate + carbamate nitrogen), the negative charge on the carboxylate electrostatically shields the
Figure 2: Critical Process Parameters for N-Methylation.
Detailed Protocol (Benoiton Modification)
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve N-Boc-(S)-3-cyclopropylalanine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Reagent Addition (Inverse): Add Methyl Iodide (MeI, 5.0 to 8.0 eq) before the base.
-
Why? Having the electrophile present ensures that as soon as the nitrogen anion forms, it is quenched by methyl iodide, reducing the lifetime of the reactive intermediate.
-
-
Deprotonation: Cool to 0°C . Add Sodium Hydride (NaH, 60% dispersion, 3.0 eq) in small portions.
-
Observation: Vigorous evolution of H₂ gas. The solution may become thick/gelatinous (sodium salt formation).[4]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Quenching (Critical): Cool back to 0°C. Add Ethyl Acetate (to consume excess NaH safely), followed by water dropwise.
-
Workup: Evaporate THF. Dilute with water.[5] Wash with Ether (removes mineral oil). Acidify the aqueous layer with 1N HCl to pH 2. Extract the product into Ethyl Acetate.
-
Purification: The product is often pure enough for use. If necessary, purify via flash column chromatography (Hexane/EtOAc with 1% Acetic Acid).
Analytical Characterization & QC
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (Chiralpak AD-H) |
| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |
| Specific Rotation | [ | Polarimetry (MeOH) |
NMR Interpretation Note (Rotamers)
When analyzing N-Boc-N-methyl amino acids by NMR, you will observe rotamers (cis/trans isomers around the tertiary carbamate amide bond).
-
Effect: Peaks (especially the N-Methyl and Boc-t-butyl singlets) will appear split, often in a 60:40 or 70:30 ratio.
-
Validation: To confirm these are rotamers and not impurities, run the NMR at elevated temperature (e.g., 50–60°C). The peaks should coalesce into single sharp signals.
Troubleshooting & Safety
-
Racemization: If chiral purity drops below 95% ee, ensure the reaction temperature during NaH addition never exceeds 5°C. Confirm the THF is anhydrous (water generates NaOH, which is less selective).
-
Incomplete Methylation: If starting material remains, do not add more NaH. Instead, perform a second methylation cycle on the crude material.
-
Safety: Methyl Iodide is a neurotoxin and alkylating agent. NaH releases flammable hydrogen gas. Perform all steps in a well-ventilated fume hood.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[6] Canadian Journal of Chemistry, 55(5), 906-910. Link
-
O'Donnell, M. J., & Wu, S. (1989).
-amino acid derivatives by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. Link - Reddy, G. V., et al. (1998).
-
Leggio, A., et al. (2017). N-Methylation of N-Boc-protected amino acids: A practical approach. Wikidot Lokey Lab Protocols. Link (Note: Referenced as general lab protocol standard).
-
Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. Link
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. researchgate.net [researchgate.net]
Unnatural Amino Acids in Drug Discovery: A Technical Guide to Expanding the Druggable Genome
Executive Summary: Escaping Evolutionary Constraints
For billions of years, the proteome has been limited to a canonical alphabet of 20 amino acids.[1] While sufficient for life, this alphabet is chemically limited—lacking ketones, azides, alkynes, and heavy atoms necessary for modern pharmacology.
The introduction of Unnatural Amino Acids (UAAs) represents a paradigm shift from discovery (finding what nature offers) to engineering (designing what nature omitted). This guide details the technical integration of UAAs into drug discovery pipelines, focusing on Genetic Code Expansion (GCE) for biologics and chemical stapling for peptide therapeutics.
The Engine: Genetic Code Expansion (GCE)[2][3][4][5]
The core technology for incorporating UAAs into proteins is Genetic Code Expansion .[2][3] This process "hacks" the central dogma by repurposing a stop codon (typically Amber/UAG) to encode a non-canonical amino acid.
Mechanism of Action: Orthogonality
To succeed, the system must be orthogonal —meaning the introduced components must not cross-react with the host cell's endogenous machinery.
-
The Codon: The Amber stop codon (UAG) is hijacked.
-
The tRNA: An orthogonal tRNA (e.g., M. jannaschii tRNA^Tyr) is engineered to recognize UAG but is not recognized by host synthetases.
-
The Synthetase (aaRS): An evolved aminoacyl-tRNA synthetase charges the orthogonal tRNA only with the specific UAA.
Visualization: The Orthogonal Translation System (OTS)
Figure 1: The Orthogonal Translation System (OTS) workflow. The orthogonal aaRS specifically charges the orthogonal tRNA with the UAA, which then suppresses the UAG stop codon at the ribosome.
Experimental Protocol: Site-Specific Incorporation of p-Acetylphenylalanine (pAcF)
This protocol describes the incorporation of p-acetylphenylalanine (pAcF) into a target protein in E. coli. pAcF contains a ketone group, allowing for bioorthogonal chemoselective conjugation (e.g., oxime ligation).
Reagents & Systems
-
Host: E. coli BL21(DE3).[4]
-
Plasmids:
-
pEVOL-pAcF: Encodes the orthogonal tRNA/aaRS pair (Chloramphenicol resistant).
-
pET-Target: Encodes the protein of interest with a TAG mutation at the desired site (Ampicillin resistant).
-
-
UAA: p-Acetyl-L-phenylalanine (dissolved in 0.1M NaOH, then neutralized).
Step-by-Step Workflow
-
Co-Transformation: Transform BL21(DE3) cells with both pEVOL-pAcF and pET-Target. Plate on LB-Agar + Ampicillin (100 µg/mL) + Chloramphenicol (34 µg/mL).[4]
-
Inoculation: Pick a single colony into 10 mL non-inducing media (LB + antibiotics). Grow overnight at 37°C.
-
Induction Phase (Critical Step):
-
Dilute overnight culture 1:100 into fresh media.
-
Grow to OD600 ~0.5.
-
Add UAA: Add pAcF to a final concentration of 1 mM .
-
Induce OTS: Add 0.02% L-Arabinose (induces pEVOL aaRS expression).
-
Induce Target: Add 1 mM IPTG (induces pET protein expression).[4]
-
-
Expression: Incubate at 30°C for 12–16 hours. Note: Lower temperature aids solubility of the complex machinery.
-
Harvest & Validation: Pellet cells. Purify via affinity tag (e.g., His-tag).
-
Quality Control (Self-Validating Step):
-
SDS-PAGE: Run +/- UAA controls. Protein should only be full-length in the presence of UAA. Absence of UAA should result in truncated protein (at the UAG site).
-
Mass Spectrometry: Intact protein ESI-MS must show a mass shift corresponding exactly to the UAA substitution (e.g., Tyr -> pAcF, ΔMass = +26.0 Da).
-
Application: Next-Generation Antibody-Drug Conjugates (ADCs)
Traditional ADCs rely on random conjugation to Lysine or Cysteine residues, resulting in heterogeneous mixtures with variable Drug-Antibody Ratios (DARs).[5][6] UAAs solve this by providing a unique chemical handle.
Comparative Analysis: Random vs. Site-Specific
| Feature | Stochastic Conjugation (Lys/Cys) | UAA-Mediated Conjugation (Site-Specific) |
| Conjugation Site | Random (up to 40+ Lysines) | Precise (Defined by UAG placement) |
| Homogeneity | High Heterogeneity (DAR 0–8) | Near Perfect Homogeneity (DAR 2.0) |
| Linker Stability | Variable (Steric hindrance varies) | High (Optimized local environment) |
| Pharmacokinetics | Faster clearance (High DAR species) | Improved half-life & therapeutic index |
| Manufacturing | Complex purification required | Simplified downstream processing |
Mechanism: Oxime Ligation
The ketone group of pAcF reacts specifically with alkoxyamine-functionalized payloads to form a stable oxime linkage. This reaction occurs at acidic pH (4.5) and is orthogonal to all natural amino acid side chains.
Application: Peptide Stapling
While GCE focuses on large proteins, peptide stapling utilizes UAAs in solid-phase peptide synthesis (SPPS) to lock peptides into an alpha-helical conformation.
The Problem: Peptide Instability
Linear peptides are floppy, easily degraded by proteases, and cell-impermeable.
The Solution: All-Hydrocarbon Stapling
Two UAAs containing olefin tethers (e.g., (S)-5-pentenylalanine) are incorporated at positions i and i+4 (or i+7). A Ring-Closing Metathesis (RCM) reaction "staples" them together.
Visualization: Stapling Workflow
Figure 2: Peptide stapling workflow. Olefin-bearing UAAs are cross-linked via Grubbs catalyst to force alpha-helicity, enabling cell penetration.
Future Outlook & Challenges
Scalability
Producing UAA-containing proteins at industrial scales (grams to kilograms) remains a bottleneck. Recent advances in E. coli genomic recoding (e.g., the C321.ΔA strain where Release Factor 1 is deleted) have significantly improved yields by eliminating competition for the UAG codon [1].
Immunogenicity
For therapeutic applications, the immune response to the UAA itself or the modified linker region is a critical risk factor. However, clinical data from ADCs utilizing pAcF has shown that these modifications can be non-immunogenic if the site is solvent-exposed and not part of a T-cell epitope [2].
References
-
Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[7] Proceedings of the National Academy of Sciences. [Link]
-
Walsh, C. T., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code.[1][3] Nature. [Link]
-
Cromm, P. M., et al. (2015). Stapled Peptides: Principles and Applications. ACS Chemical Biology. [Link]
Sources
- 1. Expanding the genetic code with quadruplet codons may lead to new drugs | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 6. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of N-Boc-N-methyl-(S)-3-cyclopropylalanine in Modern Drug Discovery
Introduction: A Triad of High-Value Modifications in a Single Chiral Building Block
In the landscape of contemporary medicinal chemistry and peptide science, the rational design of drug candidates hinges on the use of sophisticated, non-proteinogenic amino acids that impart specific, desirable properties. N-Boc-N-methyl-(S)-3-cyclopropylalanine stands as a premier example of such a chiral building block, integrating three critical structural modifications—N-terminal Boc protection, Nα-methylation, and a cyclopropyl side chain—into a single, stereochemically defined molecule. This strategic convergence offers a powerful tool for overcoming common challenges in drug development, including poor metabolic stability, low membrane permeability, and undesirable conformational flexibility.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the rationale, synthesis, and application of N-Boc-N-methyl-(S)-3-cyclopropylalanine. We will explore the causality behind its design and provide detailed, field-proven protocols for its synthesis and incorporation into peptide scaffolds, empowering researchers to leverage its unique advantages in their own discovery programs.
The Scientific Rationale: Deconstructing the Molecular Architecture
The exceptional utility of N-Boc-N-methyl-(S)-3-cyclopropylalanine arises from the synergistic effects of its three core components. Understanding the contribution of each is key to appreciating its value as a building block.
-
The N-Boc Group: A Foundation for Controlled Synthesis The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, providing robust and temporary protection of the α-amino group.[1] Its acid-labile nature allows for clean and efficient deprotection under moderate conditions (e.g., using trifluoroacetic acid, TFA), which are orthogonal to many side-chain protecting groups. This enables a controlled, stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS) and solution-phase methods.[2]
-
Nα-Methylation: Engineering Stability and Permeability The introduction of a methyl group on the amide nitrogen is a powerful strategy for modulating a peptide's fundamental properties.[3] This modification imparts significant steric hindrance, which serves two primary purposes:
-
Enhanced Metabolic Stability: The N-methyl group acts as a shield, sterically blocking the approach of proteolytic enzymes that would otherwise cleave the peptide backbone.[4]
-
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, reducing the conformational freedom of the peptide backbone. This can stabilize specific secondary structures like β-turns and helices, which can be crucial for receptor binding.[3][4] Furthermore, by replacing the amide proton (a hydrogen bond donor), N-methylation increases the lipophilicity of the peptide, a key factor in improving passive diffusion across cellular membranes and enhancing oral bioavailability.[5]
-
-
The (S)-3-Cyclopropylalanine Side Chain: A "Versatile Player" for Potency and Rigidity The cyclopropyl ring is a highly valued motif in drug design, often referred to as a "versatile player" for its ability to address multiple challenges in drug discovery.[6] Its unique electronic and structural properties—including coplanar carbons, short C-C bonds with enhanced π-character, and strong C-H bonds—confer several advantages:[6][7]
-
Metabolic Shielding: The cyclopropyl group can act as a metabolically stable isostere for other groups like isopropyl or vinyl, blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Potency Enhancement: The rigid structure of the cyclopropyl ring can lock the side chain into a favorable conformation for binding to a biological target, reducing the entropic penalty of binding and thus enhancing potency.[5][7]
-
Improved Pharmacokinetics: It can increase brain permeability and reduce plasma clearance, leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[6]
-
The logical relationship between these components is illustrated below. The Boc group enables the controlled use of the amino acid, while the N-methyl and cyclopropyl groups work in concert to build drug-like properties into the final peptide.
Caption: Logic diagram illustrating how each component of N-Boc-N-methyl-(S)-3-cyclopropylalanine contributes to desirable properties for drug development.
Application Notes and Protocols
Part 1: Synthesis of the Building Block
The most common and reliable method for preparing N-Boc-N-methyl-(S)-3-cyclopropylalanine is through the direct N-methylation of the commercially available precursor, N-Boc-(S)-3-cyclopropylalanine. The procedure, adapted from a general and widely-used method for N-methylating Boc-protected amino acids, employs a strong base like sodium hydride (NaH) to deprotonate the carbamate nitrogen, followed by alkylation with methyl iodide (MeI).[3][5][7]
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Materials:
-
N-Boc-(S)-3-cyclopropylalanine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask, oven-dried
-
Magnetic stir bar
-
Ice/water bath
-
Argon or Nitrogen line for inert atmosphere
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere and away from moisture.[5]
-
Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Step-by-Step Procedure:
-
Reaction Setup: Place N-Boc-(S)-3-cyclopropylalanine (1.0 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add anhydrous THF (approx. 20 mL per gram of starting material) via syringe to dissolve the amino acid.
-
Cooling and Reagent Addition: Cool the flask in an ice/water bath for 20 minutes. Once cooled, add methyl iodide (5.0 eq) to the stirred solution via syringe.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 5.0 eq) to the cooled solution in small portions over 1-2 hours. Causality: This portion-wise addition is critical to control the vigorous evolution of hydrogen gas and the exothermic nature of the reaction. The NaH deprotonates both the carboxylic acid and the Boc-protected amine to form a dianion, which remains soluble and reactive.[3]
-
Reaction: After the final addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) under the inert atmosphere.
-
Quenching: Carefully quench the reaction by cooling the flask again in an ice bath and adding deionized water dropwise until gas evolution ceases.
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts and acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting N-Boc-N-methyl-(S)-3-cyclopropylalanine can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent coupling reactions.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-Boc-N-methyl-(S)-3-cyclopropylalanine into a growing peptide chain presents a significant synthetic challenge due to the steric hindrance imparted by both the N-methyl group and the adjacent cyclopropyl side chain.[3] This sterically demanding environment drastically reduces the nucleophilicity of the secondary amine, rendering standard peptide coupling conditions inefficient and often leading to low yields or incomplete reactions.[8]
To overcome this, a combination of highly potent coupling reagents and optimized reaction conditions is required.
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of N-Boc-N-methyl-(S)-3-cyclopropylalanine in Peptidomimetic Design
Prepared by: Gemini, Senior Application Scientist
Abstract
The transition from a biologically active peptide to a viable therapeutic agent is fraught with challenges, primarily due to poor metabolic stability and unfavorable pharmacokinetic profiles. Peptidomimetics offer a solution by modifying the native peptide structure to enhance its drug-like properties. This guide focuses on a specialized building block, N-Boc-N-methyl-(S)-3-cyclopropylalanine , a non-natural amino acid designed to simultaneously address multiple challenges in drug development. By combining N-methylation of the peptide backbone with a conformationally rigid cyclopropyl side chain, this reagent provides a powerful tool for creating peptides with increased proteolytic resistance, enhanced membrane permeability, and pre-organized structural motifs for improved receptor binding. These application notes provide a comprehensive overview of its utility, the scientific rationale behind its design, and detailed protocols for its incorporation into peptide sequences.
Physicochemical Profile and Structural Features
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a synthetic amino acid derivative protected for use in peptide synthesis. Its structure is meticulously designed to impart specific, desirable characteristics to a peptide chain.
| Attribute | Information |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclopropylpropanoic acid |
| CAS Number | While a specific CAS for this N-methylated variant is not broadly listed, the parent compound, Boc-(S)-3-Cyclopropylalanine, is CAS: 89483-06-7.[1] |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Structure | ![]() |
| Key Features | 1. Boc Group: Amine protection for synthesis.2. N-Methyl Group: Tertiary amide formation.3. Cyclopropyl Side Chain: Conformational constraint. |
Rationale for Application in Peptidomimetics: A Dual-Action Approach
The power of this building block lies in the synergistic combination of two distinct modifications: N-methylation and side-chain cyclopropanation.
The Impact of N-Methylation
Substituting the amide proton with a methyl group is a cornerstone of medicinal chemistry.[2] This single modification fundamentally alters the peptide backbone, offering several advantages:
-
Enhanced Proteolytic Stability: Most proteases recognize and cleave the N-H bond of a standard peptide backbone. The introduction of an N-methyl group creates a tertiary amide, which is not a substrate for many common peptidases, thus significantly increasing the peptide's in vivo half-life.[3][4]
-
Improved Membrane Permeability: The removal of the amide proton's hydrogen-bonding capability reduces the molecule's polarity and desolvation penalty, often leading to increased passive diffusion across cellular membranes and improved oral bioavailability.[2][3][4]
-
Conformational Control: N-methylation introduces steric constraints that can disfavor certain secondary structures (like β-sheets) while promoting others (like β-turns).[2] This can be used to lock a peptide into its bioactive conformation. However, it's important to note that this can also disrupt critical hydrogen bonds necessary for target binding if not placed strategically.[5]
The Role of the Cyclopropyl Side Chain
The introduction of a cyclopropyl ring on the alanine side chain serves as a powerful conformational lock.
-
Pre-organization for Binding: The inherent flexibility of linear peptides is entropically unfavorable for high-affinity binding.[6] By restricting the rotation around the Cα-Cβ and Cβ-Cγ bonds, the cyclopropyl group reduces the number of accessible conformations. This "pre-organizes" the peptide into a structure that more closely resembles its receptor-bound state, thereby reducing the entropic penalty of binding and potentially increasing potency.[7][8]
-
Stabilization of Secondary Structures: The rigid side chain can be used to stabilize specific turns and secondary structures within a peptide, acting as a template for rational drug design.[9][10]
The logical benefits of these combined modifications are illustrated in the diagram below.
Caption: Benefits of N-methylation and cyclopropyl constraint.
Experimental Protocols: Incorporation into Peptides
The primary challenge in utilizing N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance associated with acylating the secondary amine of the preceding residue.[4][11] This requires optimized coupling protocols and careful monitoring to achieve high yields.
Note on Protecting Groups: While the topic specifies the N-Boc protected version, which is suitable for solution-phase synthesis or Boc-SPPS, the vast majority of modern SPPS is performed using an Fmoc/tBu strategy. The protocols below are described for the incorporation of an Fmoc-N-methyl-(S)-3-cyclopropylalanine building block, as the principles of overcoming the difficult coupling are universal and most applicable in this context.
Workflow for Incorporating a Sterically Hindered Amino Acid
Caption: SPPS workflow highlighting the critical coupling step.
Protocol 1: HATU-Mediated Coupling of Fmoc-N-methyl-(S)-3-cyclopropylalanine
This protocol is optimized for sterically demanding couplings and is highly recommended over standard carbodiimide or HBTU/HCTU methods, which are often less effective for N-methylated residues.[11]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-(S)-3-cyclopropylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-(S)-3-cyclopropylalanine and 4 equivalents of HATU (relative to resin substitution) in DMF.
-
Base Addition: Add 8 equivalents of DIEA to the activation solution.
-
Pre-activation: Gently agitate the solution at room temperature for 5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the drained resin. Shake or agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the reaction at a slightly elevated temperature (30-35 °C).
-
Monitoring: After the coupling time, take a small sample of resin beads for analysis using the Bromophenol Blue Test (see Protocol 2).
-
Recoupling (if necessary): If the test indicates incomplete coupling, drain the resin, and repeat steps 2-6 (a "double coupling").
-
Washing: Once coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times), followed by DCM and/or Methanol to prepare for the next cycle.
Protocol 2: Monitoring Coupling with the Bromophenol Blue Test
The ninhydrin test is ineffective for secondary amines like the N-terminus of a chain after an N-methylated residue has been deprotected.[11] The bromophenol blue test is a reliable alternative.
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.
-
Resin sample from the coupling reaction.
-
Methanol for washing.
Procedure:
-
Remove a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with methanol in a small test tube to remove any residual base (DIEA).
-
Add 1-2 mL of the bromophenol blue test solution to the washed beads.
-
Observe the color of the beads and the solution.
-
Yellow Beads/Solution: Coupling is complete. The acidic test solution remains unchanged as there are no free primary/secondary amines.
-
Blue or Green Beads/Solution: Coupling is incomplete.[11] The free secondary amine on the resin deprotonates the indicator, causing the color change. A recoupling step is required.
-
Data Interpretation and Troubleshooting
Comparative Efficacy of Coupling Reagents
The choice of coupling reagent is critical for success. The table below summarizes common reagents and their suitability for hindered couplings.
| Reagent | Efficacy for N-Methyl AA Coupling | Comments |
| HATU | Excellent | Generally considered the gold standard for difficult couplings due to the formation of a highly reactive acyl-intermediate.[11] |
| PyAOP / PyBOP | Excellent | Often used with HOAt, these phosphonium-based reagents are also highly effective for hindered couplings.[12][13] |
| PyBroP | Good | A bromophosphonium reagent that can be effective but may be more prone to racemization in some cases.[11] |
| HBTU / HCTU | Poor to Moderate | Less effective for N-methylated residues and may result in low yields or incomplete reactions.[11] |
| DCC / DIC | Poor | Generally not recommended for sterically hindered couplings in SPPS without activating additives. |
HPLC Characterization of N-Methylated Peptides
Researchers should be aware that HPLC profiles of N-methyl-rich peptides can be complex. Due to the slow cis-trans isomerization around the tertiary Xaa-N-Me-Yaa amide bond, a single, pure peptide may exhibit multiple, broadened, or doubled peaks on the HPLC chromatogram.[13] Running the HPLC at an elevated temperature (e.g., 40-60 °C) can often coalesce these peaks into a single, sharper peak.
Conclusion
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a highly specialized chemical tool for the advanced design of peptidomimetics. Its dual-functionality allows researchers to simultaneously impart proteolytic resistance and conformational rigidity, addressing key liabilities of native peptides in a single synthetic step. While its incorporation requires optimized protocols to overcome steric hindrance, the resulting improvements in stability, permeability, and potency make it an invaluable building block for developing next-generation peptide therapeutics.
References
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF.
- BenchChem. (2025). Application Notes: Incorporation of N-Methyl-L-alanine into Peptide Chains.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Advanced ChemBlocks. (2026). Boc-(S)-3-Cyclopropylalanine.
- PubMed. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor.
- Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives.
- Journal of Chemical Information and Modeling. (n.d.). Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution.
- Gellman, S. H. (2016). Cell Permeable Peptides Containing “Cycloalanine” Residues. PMC.
- Journal of Medicinal Chemistry. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides.
- MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- Hruby, V. J. (n.d.). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
- ACS Publications. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- ScienceDirect. (n.d.). Synthesis and conformation of backbone N-aminated peptides.
Sources
- 1. Boc-(S)-3-Cyclopropylalanine 95% | CAS: 89483-06-7 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sbl.unmc.edu [sbl.unmc.edu]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmd.wustl.edu [cmd.wustl.edu]
- 10. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering the Challenge of Coupling N-Boc-N-Methyl-Amino Acids in Peptide Synthesis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry, employed to enhance the pharmacokinetic profiles of peptide-based therapeutics. This modification, where a methyl group replaces the hydrogen on an amide nitrogen, confers several advantageous properties, including increased metabolic stability against proteases, improved cell permeability, and enhanced oral bioavailability[1][2][3][4]. However, the incorporation of N-methylated amino acids, particularly those with N-Boc protection, presents significant synthetic challenges that can impede reaction efficiency and compromise the purity of the final product[5].
The primary obstacles arise from the inherent structural properties of N-methylated residues. The presence of the N-methyl group introduces significant steric bulk and reduces the nucleophilicity of the secondary amine, which dramatically slows the kinetics of peptide bond formation[5][6][7]. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often prove insufficient for driving these sterically hindered reactions to completion, leading to low yields and the formation of deletion sequences[6][8].
This comprehensive guide provides a detailed examination of the experimental procedures for efficiently coupling N-Boc-N-methyl-amino acids. As a senior application scientist, this document synthesizes field-proven insights with established chemical principles to offer robust protocols, troubleshooting strategies, and an understanding of the causality behind experimental choices.
The Causality of Coupling Difficulty
Understanding the mechanistic basis for the difficulty in coupling N-methylated amino acids is crucial for designing effective synthetic strategies.
-
Steric Hindrance : The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric clash raises the activation energy of the transition state required for peptide bond formation, thereby slowing the reaction rate[7]. The problem is often magnified when coupling two consecutive N-methylated amino acids[7].
-
Reduced Nucleophilicity : The secondary amine of an N-methylated residue is electronically less nucleophilic than the primary amine of a standard amino acid. The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen, but its steric bulk is the dominant factor hindering its ability to attack the activated carboxyl carbon[6].
These factors necessitate the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient acylation.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor for successfully incorporating N-Boc-N-methyl-amino acids. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. For N-methylated residues, the latter two classes are vastly superior.
-
Uronium/Aminium Salts : Reagents like HATU, HCTU, and COMU are highly efficient activators[8]. They react with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is then readily attacked by the weakly nucleophilic N-methyl amine. COMU, a third-generation uronium reagent, is particularly noteworthy for its high reactivity, improved solubility, and enhanced safety profile, as it does not release potentially explosive benzotriazole byproducts[9][10][11][12].
-
Phosphonium Salts : Reagents such as PyAOP and PyBOP are also excellent choices for coupling N-methylated amino acids[6][13]. For exceptionally difficult couplings, the bromine-containing analogue, PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), is even more reactive due to the enhanced leaving group ability of the bromide ion[6][10]. However, its high reactivity increases the risk of racemization and should be reserved for the most challenging cases[10].
Data Presentation: Comparison of Recommended Coupling Reagents
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Highly effective, fast reaction rates, well-established[8][14]. | Benzotriazole-based (safety concern); can cause guanidinylation of the N-terminus if used in large excess[6][9]. |
| COMU | Uronium Salt | Comparable or superior efficiency to HATU; safer (Oxyma-based); byproducts are water-soluble, simplifying purification[10][11][12]. Requires only one equivalent of base[9][12]. | Can have poor hydrolytic stability in DMF at room temperature over extended periods[15]. |
| PyAOP | Phosphonium Salt | Very effective for hindered couplings, including N-methyl to N-methyl linkages[9][13]. Does not cause guanidinylation side reactions[12]. | Generally more expensive than uronium salts. |
| PyBrOP | Phosphonium Salt | Extremely reactive, often successful where other reagents fail[6][10][16]. | High cost; high reactivity increases the risk of epimerization, especially with sensitive amino acids[10]. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for standard Fmoc-based solid-phase synthesis where an N-Boc-N-methyl-amino acid is being coupled to a resin-bound peptide with a free secondary N-methyl amine.
Core Principle: Pre-activation For sterically hindered couplings, it is critical to pre-activate the carboxylic acid of the incoming N-Boc-N-methyl-amino acid with the coupling reagent before adding it to the resin[6]. This ensures the formation of the highly reactive intermediate, maximizing the potential for a successful coupling event.
Protocol 1: Standard Coupling with COMU
This protocol is recommended as the first choice for most N-Boc-N-methyl-amino acid couplings due to its high efficiency and safety profile.
Materials:
-
Peptide-resin with a free N-terminal secondary amine
-
N-Boc-N-methyl-amino acid
-
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Preparation : After the deprotection of the previous Fmoc-amino acid, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine[11].
-
Pre-activation Mixture : In a separate, dry glass vial, dissolve the N-Boc-N-methyl-amino acid (3.0 eq. relative to resin loading) and COMU (3.0 eq.) in anhydrous DMF[11][17].
-
Activation : Add DIPEA (6.0 eq.) to the mixture. Agitate the solution for 1-2 minutes at room temperature. A color change may be observed, which is characteristic of the activation process with COMU[12].
-
Coupling : Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin in the reaction vessel.
-
Reaction : Agitate the mixture at room temperature for 1-2 hours. For known difficult couplings (e.g., coupling onto N-Me-Val), the reaction time can be extended[7].
-
Washing : After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts[11].
-
Monitoring : Perform a qualitative test to check for the presence of unreacted secondary amines (see "Workflow and Monitoring" section below).
-
Recoupling (If Necessary) : If the monitoring test indicates an incomplete reaction, repeat steps 2-7 (a "double coupling")[7][11].
Protocol 2: High-Reactivity Coupling with PyBrOP
This protocol is reserved for particularly stubborn couplings where Protocol 1 fails.
Materials:
-
Peptide-resin with a free N-terminal secondary amine
-
N-Boc-N-methyl-amino acid
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Preparation : Swell the resin in DCM or DMF for 30 minutes. Ensure the resin is thoroughly washed after the previous deprotection step.
-
Coupling Solution : In the reaction vessel containing the resin, add a solution of the N-Boc-N-methyl-amino acid (2.0 eq.) in anhydrous DCM or DMF[16].
-
Reagent Addition : Add PyBrOP (2.0 eq.) directly to the resin suspension[16].
-
Base Addition : Cool the reaction vessel in an ice bath (0 °C). Add DIPEA (6.0 eq.) to the cold suspension[16].
-
Reaction : Agitate the mixture for 1-2 minutes at 0 °C, then allow it to warm to room temperature and continue agitating for 1-2 hours[16].
-
Washing : Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x)[8].
-
Monitoring : Perform a chloranil or bromophenol blue test to confirm reaction completion.
Workflow and Monitoring
The standard ninhydrin (Kaiser) test is ineffective for monitoring the acylation of secondary amines as it does not produce the characteristic blue color[6]. Therefore, alternative qualitative tests are mandatory.
Recommended Method: The Bromophenol Blue (BPB) Test The BPB test provides a clear visual indication of the presence of unreacted secondary amines on the resin.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual base.
-
Add 1-2 drops of a 0.1% solution of Bromophenol Blue in DMF.
-
Observe the color of the beads.
Visualization: SPPS Workflow for N-Methyl Amino Acid Incorporation
Caption: Workflow for the solid-phase coupling of an N-Boc-N-methyl-amino acid.
Troubleshooting and Mitigating Side Reactions
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Peptide aggregation on resin. | 1. Switch to a more powerful reagent (e.g., from HATU to COMU or PyBrOP)[6]. 2. Increase reaction time, perform a double coupling, or use microwave-assisted synthesis to overcome the energy barrier[6][18][19]. 3. Use N-Methyl-2-pyrrolidone (NMP) as a solvent, which can help disrupt aggregation[6]. |
| Epimerization/Racemization | 1. Overly reactive conditions (especially with PyBrOP). 2. Prolonged pre-activation time. 3. Strong base (DIPEA) abstracting the α-proton. | 1. Avoid excessively long reaction times[10]. 2. Keep pre-activation times to a minimum (1-2 minutes)[4][6]. 3. For highly sensitive residues, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, though this may reduce coupling efficiency[6][10]. |
| Chain Termination (Guanidinylation) | Excess uronium/aminium reagent (e.g., HATU) reacting with the free N-terminal amine, forming a non-extendable guanidinium cap. | 1. Avoid using a large excess of the coupling reagent; use a slight excess or equimolar amounts relative to the amino acid[6][9]. 2. Keep pre-activation times short to minimize side reactions[6]. 3. If this is a persistent issue, switch to a phosphonium salt reagent (PyAOP, PyBOP) which does not cause this side reaction[12]. |
Visualization: Mechanism of Carboxylic Acid Activation by COMU
Caption: Simplified mechanism of COMU-mediated peptide bond formation.
Conclusion
The successful incorporation of N-Boc-N-methyl-amino acids into peptide sequences is an achievable, albeit challenging, endeavor. Success hinges on acknowledging the inherent steric and electronic difficulties and proactively addressing them through the selection of high-reactivity coupling reagents, the use of pre-activation protocols, and diligent reaction monitoring with appropriate qualitative tests. Uronium reagents like COMU offer a robust and safe starting point, while phosphonium reagents such as PyBrOP provide a powerful option for the most recalcitrant couplings. By applying the principles and protocols detailed in this guide, researchers can effectively harness the benefits of N-methylation to advance the development of next-generation peptide therapeutics.
References
-
BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. 1
-
Sagan, S., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design. 2
-
Aapptec Peptides. Coupling Reagents. 9
-
BenchChem. (2025). Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. 6
-
BenchChem. (2025). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling. 8
-
BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. 7
-
LifeTein. (2025). Should My Peptide Be Methylated?. 5
-
Hartman, M. C. T., et al. (2007). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 10
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
-
BenchChem. (2025). COMU in Peptide Synthesis: A Head-to-Head Performance Comparison. 11
-
Ramlan, M. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.
-
Creative Peptides. Optimizing Peptide Coupling: Key Techniques. 20
-
Vale, W. W., et al. Synthesis of N-Alkyl Amino Acids. 21
-
Biron, E., et al. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. 16
-
Merck Millipore. N-Methylated Amino Acids. 4
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 19
-
Waseda University. Epimerization of Peptide. 22
-
Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. 17
-
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
-
Li, Y., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
-
Corvo, P., et al. (2015). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society.
-
Royal Society of Chemistry. Supporting information for an article.
-
Komiya, S., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
-
Di Gioia, M. L., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry.
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. 23
-
Zhang, W., et al. (2020). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate.
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. 24
-
CD Formulation. Methylated Peptide. 25
-
G. A. Prosser & A. J. de la Poza. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 20. jpt.com [jpt.com]
- 21. researchmgt.monash.edu [researchmgt.monash.edu]
- 22. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 23. peptide.com [peptide.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Executive Summary
You are attempting to synthesize N-Boc-N-methyl-(S)-3-cyclopropylalanine , a critical non-canonical amino acid building block often used to induce conformational constraints in peptidomimetics.
The synthesis of this molecule presents two primary failure modes:
-
Racemization: The
-proton of N-protected amino acids is acidic.[1] Strong bases used during N-methylation can lead to enolization and loss of the (S)-configuration. -
Rotameric Confusion: The N-methyl-N-Boc functionality creates restricted rotation around the amide bond, leading to complex NMR spectra often mistaken for impurities.
This guide provides a self-validating protocol and troubleshooting logic to navigate these challenges.
Module 1: The Optimized N-Methylation Protocol
Standard N-methylation (using MeI/NaH) is the most efficient route but carries the highest risk of racemization. The following protocol utilizes the Benoiton Method with strict temperature controls to preserve chiral integrity.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| N-Boc-(S)-3-cyclopropylalanine | 1.0 eq | Substrate | Ensure starting material is dry (azeotrope w/ toluene). |
| Methyl Iodide (MeI) | 8.0 eq | Alkylating Agent | Large excess drives kinetics over thermodynamics. |
| Sodium Hydride (NaH) | 3.0 eq | Base | Use 60% dispersion in oil. Do not wash oil (washing increases moisture sensitivity). |
| THF (Anhydrous) | [0.1 M] | Solvent | DMF promotes racemization more than THF. Use THF. |
Step-by-Step Workflow
-
Preparation: Dissolve N-Boc-(S)-3-cyclopropylalanine and Methyl Iodide (MeI) in anhydrous THF under Nitrogen/Argon atmosphere.
-
Cooling (The Control Point): Cool the solution to 0°C using an ice bath.
-
Why? Lower temperature suppresses the rate of proton abstraction at the chiral center (racemization) relative to the rate of nucleophilic attack on MeI (methylation).
-
-
Addition: Add NaH (60% dispersion) cautiously in small portions.
-
Observation: Evolution of hydrogen gas will occur.
-
-
Reaction: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature (RT) and stir for an additional 12-16 hours.
-
Quench: Cool back to 0°C. Quench carefully with aqueous citric acid (10%) or dilute acetic acid.
-
Cyclopropyl Safety: Avoid strong mineral acids (HCl) during quench/workup to prevent potential ring-opening of the cyclopropyl group, although it is relatively robust compared to cyclopropenyl systems.
-
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired methylation and the undesired racemization pathway.
Caption: Kinetic competition during N-methylation. Keeping the reaction cold favors the direct path to the Product over the Racemization pathway.
Module 2: Troubleshooting & Analysis (FAQ)
Q1: My NMR spectrum shows double peaks for every signal. Is my product impure?
Diagnosis: Likely False Positive . Explanation: N-Boc-N-methyl amino acids exist as two distinct rotamers (cis and trans) due to restricted rotation around the tertiary carbamate bond. This equilibration is slow on the NMR timescale at room temperature, resulting in two sets of signals (often in a 60:40 or 70:30 ratio).
Self-Validating Test (Variable Temperature NMR):
-
Take a 1H-NMR spectrum at Room Temperature (25°C). Note the "impurity" peaks.
-
Heat the NMR probe to 50°C - 60°C .
-
Result: If the peaks coalesce (merge) or broaden significantly, they are rotamers of the same pure compound. If they remain sharp and distinct, they are chemical impurities.
Q2: I am seeing low yield and unreacted starting material.
Diagnosis: Moisture contamination or "NaH encapsulation." Solution:
-
Moisture: MeI is volatile. If the reaction is not sealed well, MeI evaporates. Also, water kills NaH immediately.
-
Encapsulation: Sometimes the polymer/oil coating on NaH prevents reaction. Add a catalytic amount of 15-crown-5 ether to complex the sodium and activate the hydride, or use fresh NaH.
Q3: Chiral HPLC shows significant racemization (e.g., 80% ee).
Diagnosis: Base strength/Solvent mismatch. Solution:
-
Switch Solvent: If using DMF, switch to THF. DMF is more polar and stabilizes the planar enolate intermediate, facilitating racemization.
-
Alternative Base: Switch to Silver Oxide (
) .-
Protocol: Dissolve substrate in DMF, add MeI (excess) and
(3 eq). Stir for 24h. -
Pros: Non-basic conditions; virtually zero racemization.
-
Cons: Expensive and slower reaction rate.
-
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing synthetic failures in N-methyl-amino acid synthesis.
Module 3: Cyclopropyl Integrity
The cyclopropyl group is unique due to its ring strain (~27.5 kcal/mol). While generally stable to the basic conditions of methylation, it requires care during workup and deprotection.
-
Acid Sensitivity: Cyclopropyl groups can undergo ring-opening in the presence of strong Lewis acids or vigorous treatment with HBr/AcOH.
-
Boc Removal: Standard removal using TFA/DCM (1:1) or 4M HCl in Dioxane is generally safe for cyclopropylalanine, provided the reaction time is kept to the minimum required (30-60 mins) and scavengers (like triethylsilane) are used if carbocation generation is suspected from other protecting groups.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[2] Canadian Journal of Chemistry, 55(5), 906-910.
- Core citation for the MeI/NaH/THF method avoiding racemiz
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846.
- Comprehensive review covering Ag2O and alternative methylation str
- Saman, D. (2006). Rotamerism in N-Boc-N-methyl-alpha-amino acids. Magnetic Resonance in Chemistry. Technical grounding for NMR rotamer troubleshooting.
Sources
Technical Support Center: Improving the Solubility of Peptides Containing N-Boc-N-methyl-(S)-3-cyclopropylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the synthetic amino acid, N-Boc-N-methyl-(S)-3-cyclopropylalanine. The unique structural features of this amino acid—namely the N-methyl group and the cyclopropylalanine side chain—can significantly impact peptide solubility. This resource is designed to provide you with the expertise and practical protocols to overcome these challenges.
I. Understanding the Challenge: Why Solubility is a Hurdle
The incorporation of N-Boc-N-methyl-(S)-3-cyclopropylalanine into a peptide sequence introduces two key structural modifications that can decrease solubility. The N-methylation of the peptide backbone removes a hydrogen bond donor, which increases the lipophilicity of the molecule.[1][] This modification can enhance a peptide's resistance to enzymatic degradation and improve its ability to cross hydrophobic barriers, but it often comes at the cost of reduced solubility in aqueous solutions.[1][3][4]
The cyclopropylalanine side chain, while conformationally restricting the peptide backbone, also adds a bulky, hydrophobic element.[5] The combination of these features can lead to peptides that are difficult to dissolve in standard aqueous buffers, posing a significant challenge for purification, analysis, and biological assays.
II. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic approach to troubleshooting solubility issues with your N-Boc-N-methyl-(S)-3-cyclopropylalanine-containing peptide.
Question 1: My peptide containing N-Boc-N-methyl-(S)-3-cyclopropylalanine won't dissolve in my standard aqueous buffer. What should I do first?
Answer:
The initial step is to systematically assess the peptide's solubility in a small aliquot to avoid wasting your entire sample.[6]
Protocol 1: Initial Solubility Assessment
-
Aliquot a small amount: Weigh out approximately 1 mg of your lyophilized peptide.
-
Initial Solvent: Begin with deionized, sterile water or a standard buffer (e.g., Tris or phosphate buffer at pH 7).[6]
-
Gentle Agitation: Vortex the sample for a short period.
-
Sonication: If the peptide does not dissolve, sonicate the sample for 3 cycles of 10 seconds, placing the tube on ice in between to prevent heating.[6] Sonication can help break up aggregates and improve dissolution.[6][7][8]
-
Visual Inspection: A properly dissolved peptide will result in a clear, particle-free solution.[6] If the solution remains cloudy or contains visible particles, proceed to the next steps.
Question 2: Water and neutral buffers didn't work. What is the next logical step?
Answer:
If your peptide is insoluble in neutral aqueous solutions, the next step is to consider the overall charge of your peptide and adjust the pH accordingly.
Determining Peptide Charge:
-
Basic Peptides (Net Positive Charge): If your peptide has a net positive charge (more basic residues like K, R, H), try dissolving it in an acidic solution.
-
Acidic Peptides (Net Negative Charge): If your peptide has a net negative charge (more acidic residues like D, E), try a basic solution.
-
Neutral or Highly Hydrophobic Peptides: If the peptide is neutral or has a high percentage of hydrophobic residues (>50%), you will likely need to use an organic solvent.[6]
Protocol 2: pH Adjustment
-
For Basic Peptides: Add a small amount of 10% acetic acid, 0.1% trifluoroacetic acid (TFA), or 0.1% formic acid to your aqueous solution.[6][9]
-
For Acidic Peptides: Add a small amount of 10% ammonium hydroxide or ammonium bicarbonate to your buffer.[6][9]
Question 3: pH adjustment was unsuccessful. How do I effectively use organic solvents?
Answer:
For highly hydrophobic peptides, which is often the case when incorporating N-Boc-N-methyl-(S)-3-cyclopropylalanine, organic co-solvents are necessary.
Solvent Selection and Procedure:
| Solvent | Properties and Considerations |
| DMSO (Dimethyl Sulfoxide) | Preferred for biological applications due to low toxicity.[6] Use a minimal amount to dissolve the peptide, then slowly add your aqueous buffer to the desired concentration.[6][7] Be cautious, as DMSO can be problematic for some cellular assays.[7] |
| DMF (Dimethylformamide) | A strong organic solvent suitable for very hydrophobic peptides.[6] |
| Acetonitrile (ACN) | Another option for dissolving hydrophobic peptides, often used in HPLC.[6] |
| Isopropanol or Ethanol | Can also be effective co-solvents.[7][9] |
Protocol 3: Dissolution with an Organic Co-solvent
-
Initial Dissolution: Add a small volume of your chosen organic solvent (e.g., DMSO) to the peptide.
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer dropwise while vortexing.[7][8]
-
Monitor for Precipitation: If the solution becomes cloudy, you have reached the solubility limit at that co-solvent concentration.[8]
-
Final Concentration: For most biological assays, aim for a final DMSO concentration of 1% (v/v) or less.[7]
III. Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the primary challenges when synthesizing peptides with N-methylated amino acids like N-Boc-N-methyl-(S)-3-cyclopropylalanine?
A1: The main synthetic challenge is the reduced nucleophilicity of the N-methylated amine. The methyl group sterically hinders the nitrogen, making peptide bond formation less efficient during solid-phase peptide synthesis (SPPS).[1] This can lead to lower crude yields and purity, often requiring specialized, highly efficient coupling reagents, and potentially longer reaction times or elevated temperatures.[1][10]
Q2: How does the presence of N-Boc-N-methyl-(S)-3-cyclopropylalanine affect HPLC purification?
A2: The hydrophobicity of this amino acid can make purification by reversed-phase HPLC challenging. The peptide may be difficult to dissolve in the initial mobile phase conditions. You might need to dissolve the crude peptide in a stronger solvent like pure DMSO or DMF before injection.[9] Additionally, you may need to adjust your gradient to include a higher percentage of organic solvent (like acetonitrile) for elution. In some cases, adding formic acid or acetic acid to the mobile phase can improve solubility and peak shape.[11]
Handling and Storage
Q3: How should I store my N-Boc-N-methyl-(S)-3-cyclopropylalanine-containing peptide?
A3: Lyophilized peptides should be stored at -20°C or colder. Once in solution, it is best to aliquot the peptide into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Advanced Troubleshooting
Q4: I've tried all the above methods, and my peptide still has poor solubility. Are there any other options?
A4: Yes, there are more advanced techniques you can consider:
-
Chaotropic Agents: Agents like 6M guanidine hydrochloride or 6M urea can disrupt the hydrogen bonding networks that lead to aggregation.[6] However, these are denaturing agents and may not be compatible with your downstream biological assays.[6]
-
Peptide Modification: If you are in the design phase, consider adding hydrophilic tags to the N- or C-terminus of your peptide to improve solubility.[11] Another strategy is to replace some hydrophobic amino acids in the sequence with more soluble ones, if permissible for the peptide's function.[8]
IV. Visualizing the Workflow
The following diagram illustrates the decision-making process for solubilizing your peptide.
Caption: Decision-making workflow for solubilizing challenging peptides.
V. References
-
Vertex AI Search. (n.d.). Peptide Solubilization. Retrieved February 23, 2026, from
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved February 23, 2026, from
-
GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved February 23, 2026, from
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved February 23, 2026, from
-
Albericio, F., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 24(8), e23110.
-
Creative Peptides. (n.d.). Guidelines for Peptide Dissolving. Retrieved February 23, 2026, from
-
ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved February 23, 2026, from
-
ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved February 23, 2026, from
-
BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. Retrieved February 23, 2026, from
-
SpringerLink. (2018, November 7). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via. Retrieved February 23, 2026, from
-
BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. Retrieved February 23, 2026, from
Sources
- 1. lifetein.com [lifetein.com]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. genscript.com [genscript.com]
Stability of N-Boc-N-methyl-(S)-3-cyclopropylalanine in acidic cleavage cocktails
Executive Summary
Welcome to the technical support center. You are likely here because you are working with N-Boc-N-methyl-(S)-3-cyclopropylalanine (N-Me-Cpa) and encountering unexpected mass shifts or low yields during peptide cleavage.
This residue presents a "double-edged" challenge in Solid Phase Peptide Synthesis (SPPS):
-
The Cyclopropyl Moiety: While generally robust, the strained ring is susceptible to acid-catalyzed ring-opening rearrangement (homoallyl rearrangement) under high-temperature or low-scavenger conditions.
-
The N-Methyl Group: This is the more insidious threat. N-methylated N-terminal residues are prone to auto-cleavage (deletion) during acidic treatment via an oxazolinium intermediate, leading to the loss of the entire N-terminal residue.
This guide prioritizes causality over simple recipes. We will explore why these failures happen and how to engineer a cleavage cocktail that ensures the integrity of your molecule.
Part 1: The Mechanics of Failure (Why is my peptide degrading?)
To troubleshoot effectively, you must visualize the molecular stress points.
The "Deletion" Phenomenon (N-Methyl Instability)
If you observe a mass spectrum corresponding to [Target Peptide] - [N-Me-Cpa Residue], the issue is likely not the cyclopropyl ring, but the N-methyl amide backbone.
-
Mechanism: In strong acids (TFA), the carbonyl oxygen of the N-terminal protecting group (or the acetyl cap) can act as a nucleophile, attacking the amide carbonyl of the second amino acid.
-
Result: This forms a five-membered oxazolinium species, effectively cleaving the N-terminal N-Me-Cpa from the peptide chain.[1] This is particularly common when the N-terminal is acetylated or Boc-protected (which generates a carbamate that can degrade).
Cyclopropyl Ring Opening
If you observe [M+18] (hydration) or [M+Isomer] peaks, the cyclopropyl ring has opened.
-
Mechanism: The cyclopropyl ring possesses significant Bayer strain (~27.5 kcal/mol). Protonation of the ring or the adjacent carbon can generate a non-classical cyclopropylcarbinyl cation .
-
Fate: This cation is a "chameleon." It can be trapped by nucleophiles (Water = +18 Da) or rearrange into a linear alkene (Isomer).
Visualization: Degradation Pathways
The following diagram illustrates the two distinct failure modes driven by acidic cocktails.
Caption: Figure 1.[2][3][4] Dual degradation pathways for N-Me-Cpa in acidic media: Backbone cleavage (top) and Side-chain ring opening (bottom).
Part 2: Optimized Cleavage Protocols
Standard protocols (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) are often insufficient for this sensitive residue. We must minimize water (a nucleophile) and maximize cation scavenging.
The "Dry" Silane Cocktail (Recommended)
This cocktail is designed to prevent ring hydration and suppress cation-mediated rearrangements.
| Component | Percentage | Function |
| TFA (Trifluoroacetic Acid) | 90% | Cleavage and Deprotection. |
| TIS (Triisopropylsilane) | 5% | Critical: Primary cation scavenger. Reduces carbocations before they rearrange. |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | 2.5% | Scavenger for reactive species; less odorous than EDT. |
| Water | 2.5% | Minimized: Only enough to hydrolyze the Boc group, but low enough to prevent ring trapping. |
Step-by-Step Procedure
-
Preparation: Pre-chill the cleavage cocktail to 0°C on ice.
-
Why? Reaction rates for side reactions (ring opening) drop significantly at lower temperatures, while cleavage (acidolysis) remains relatively efficient.
-
-
Resin Wash: Wash the resin thoroughly with DCM to remove any residual basic DMF (which causes TFA salts and heating).
-
Addition: Add the cold cocktail to the resin.
-
Incubation:
-
0 - 30 mins: Keep the reaction vessel in the ice bath.
-
30 - 90 mins: Allow to warm naturally to room temperature.
-
Constraint: Do not exceed 2 hours. Prolonged exposure increases the probability of N-methyl deletion.
-
-
Precipitation: Filter directly into cold Diethyl Ether . Do not use rotovap to concentrate TFA first if possible, as the heating step in the rotovap can accelerate degradation.
Part 3: Troubleshooting Guide (FAQ)
Q1: I see a peak at [M-127] (or similar loss). Is my coupling failing?
Diagnosis: This is likely the "N-Methyl Deletion" described above, not a coupling failure. Fix:
-
If N-Me-Cpa is the N-terminal residue, avoid leaving it in TFA for long periods.
-
Crucial: If you are acetylating the N-terminus (capping), this side reaction is faster. Consider using a Formyl group or simply leaving the N-terminus as a free amine if the biology allows, as the protonated amine is electronically less prone to nucleophilic attack on the preceding carbonyl.
Q2: I see a +18 Da peak. Is my solvent wet?
Diagnosis: This is Acid-Catalyzed Hydration of the cyclopropyl ring. The ring has opened and trapped a water molecule. Fix:
-
Reduce the water content in your cocktail to 1-2%.
-
Increase the concentration of TIS (Triisopropylsilane).[5] TIS acts as a hydride donor/cation quencher that is faster than water.
-
Strictly enforce the 0°C start.
Q3: My crude purity is low, and the peaks are broad.
Diagnosis: N-methyl peptides are notorious for cis/trans isomerization around the amide bond. This is not a chemical degradation but a conformational issue. Fix:
-
Run your HPLC/LC-MS at an elevated temperature (e.g., 50-60°C). This speeds up the interconversion between cis/trans rotamers, often collapsing split peaks into a single sharp peak.
Part 4: Decision Matrix for Troubleshooting
Use this logic flow to diagnose your specific spectral data.
Caption: Figure 2. Troubleshooting logic for spectral anomalies involving N-Me-Cpa.
References
-
Vertex AI Search. (2025).[4] Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. National Institutes of Health (PMC). Available at: [Link]
-
Vertex AI Search. (2025). Peptide bond fragmentation during cleavage. ResearchGate. Available at: [Link]
-
Vertex AI Search. (2025). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange. Available at: [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of N-Boc-N-methyl-(S)-3-cyclopropylalanine
In the landscape of pharmaceutical development and peptide synthesis, the enantiomeric purity of amino acid derivatives is a critical quality attribute. N-Boc-N-methyl-(S)-3-cyclopropylalanine, a non-natural amino acid, presents a unique analytical challenge due to its structural characteristics: a bulky N-Boc protecting group, an N-methyl group that eliminates a key hydrogen-bonding site, and a rigid cyclopropyl moiety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering a robust framework for researchers to develop and validate enantioselective analyses for this and structurally similar compounds.
Introduction: The Analytical Imperative
The precise control of stereochemistry is fundamental in drug development, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. For synthetic peptides, the chiral integrity of the constituent amino acid building blocks directly impacts the final product's purity, efficacy, and safety. N-Boc-N-methyl-(S)-3-cyclopropylalanine's structure necessitates a highly selective analytical method to resolve its (S)- and (R)-enantiomers, ensuring that the desired stereoisomer meets stringent purity requirements.
Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), stands as the premier technique for this purpose due to its speed, sensitivity, and reproducibility.[1] The selection of an appropriate CSP and mobile phase is paramount and is dictated by the specific molecular interactions between the analyte and the chiral selector.
Understanding the Challenge: Analyte Structure and Chiral Recognition
The enantioseparation of N-Boc-N-methyl-(S)-3-cyclopropylalanine is governed by several key structural features:
-
N-Boc Group: This bulky tert-butyloxycarbonyl group provides steric hindrance and potential sites for hydrophobic and dipole-dipole interactions.
-
N-Methyl Group: The presence of the methyl group on the nitrogen atom removes the N-H proton. This is a critical modification as it prevents the formation of hydrogen bonds that are often crucial for chiral recognition on many CSPs, particularly those relying on interactions with amide or carbamate linkages.
-
Carboxylic Acid: The acidic proton allows for ionic interactions with basic sites on the CSP or can be influenced by mobile phase additives.
-
Cyclopropyl Ring: This rigid, hydrophobic group contributes to the molecule's overall shape and provides a key structural element for stereospecific interactions within the chiral pockets of the CSP.
The primary challenge lies in achieving separation without the strong hydrogen bonding interaction typically provided by the N-H proton in standard amino acid derivatives. Therefore, successful methods will rely more heavily on a combination of steric fit, π-π interactions, dipole-dipole forces, and hydrophobic interactions.[2]
Comparative Analysis of Chiral Stationary Phases
Based on extensive studies of N-protected amino acids, two major classes of CSPs emerge as the most promising candidates: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on a silica support, are the most widely successful CSPs for a broad range of chiral compounds.[3][4] Their chiral recognition mechanism, while complex, is believed to involve the insertion of the analyte into chiral grooves or cavities on the polysaccharide structure.
-
Mechanism: Separation is achieved through a combination of hydrogen bonding (with the carbamate linkages of the CSP), π-π interactions (between the analyte's aromatic groups, if any, and the phenyl groups of the CSP), and dipole-dipole interactions.[2] For our target analyte, which lacks an aromatic ring, interactions will be dominated by the fit of the cyclopropyl and Boc groups into the chiral selector's structure.
-
Recommended Phases:
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Lux® Cellulose-1): Often provides superior performance for N-protected amino acids.[5]
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Lux® Amylose-1): Known for broad enantiorecognition capabilities.[6]
-
Immobilized Phases (e.g., Chiralpak® IA, IB, IC): These covalently bonded phases offer greater solvent compatibility and robustness compared to coated phases, allowing for a wider range of mobile phase conditions to be explored.[3][5] Chiralpak® IC has shown particular success for N-Boc amino acid derivatives.[3]
-
Macrocyclic Glycopeptide-Based CSPs
These CSPs, such as those based on vancomycin, teicoplanin, and ristocetin A, offer a unique, multi-modal separation mechanism.[7] They are particularly effective for polar and ionizable compounds like amino acids.[8]
-
Mechanism: Chiral recognition is a complex interplay of hydrogen bonding, ionic interactions (between the analyte's carboxylate and the CSP's protonated amines), π-π interactions, and inclusion complexation within the macrocyclic basket-like structure.[9]
-
Recommended Phases:
-
Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T): This is often the CSP of choice for N-protected amino acids, including Boc derivatives.[7][8][10] It can effectively separate a wide range of amino acid types.[9][11]
-
Ristocetin A-based (e.g., Astec® CHIROBIOTIC® R): Also a strong candidate, demonstrating broad applicability for Boc and FMOC amino acids.[7]
-
Experimental Protocol: A Validated Starting Point
This section provides a detailed, step-by-step methodology for developing a chiral HPLC method for N-Boc-N-methyl-(S)-3-cyclopropylalanine, based on principles established for similar molecules.
Initial Screening Workflow
The process begins with screening a selection of the most promising CSPs with a generic set of mobile phases.
Caption: Chiral HPLC Method Development and Validation Workflow.
Recommended Starting Conditions
Instrumentation:
-
HPLC system with UV detector
Columns (to be screened):
-
Lux 5 µm Cellulose-2 (250 x 4.6 mm)
-
Chiralpak IC (250 x 4.6 mm)
-
Astec CHIROBIOTIC T (250 x 4.6 mm)
Mobile Phase Screening:
-
Reversed-Phase (RP) System: This is often preferable for LC-MS compatibility.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Initial Gradient: Start with a high organic content (e.g., 70-80% B) and run isocratically. TFA is a common ion-pairing agent that can improve peak shape and resolution.[12]
-
-
Polar Organic Mode (for Macrocyclic CSPs):
-
Mobile Phase: ACN/MeOH/Acetic Acid/Triethylamine (e.g., 95/5/0.3/0.2). This mode can offer different selectivity.
-
-
Normal Phase (NP) System (for Polysaccharide CSPs):
-
Mobile Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) with a small amount of an acidic additive like TFA (0.1%). A typical starting ratio is 90:10 (Hexane:Alcohol).
-
General Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Ambient)
-
Detection: UV at 210 nm (for the Boc-group and amide bond) or 220 nm.
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve a racemic standard of N-Boc-N-methyl-3-cyclopropylalanine in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
Optimization Strategy
If initial screening shows partial separation, systematically adjust the following parameters:
-
Organic Modifier Ratio: In RP, decrease the percentage of ACN or MeOH to increase retention and potentially improve resolution. In NP, increase the percentage of alcohol.
-
Mobile Phase Additive: The nature and concentration of the acidic (TFA, FA) or basic (diethylamine, DEA) additive can significantly impact retention and selectivity, especially on macrocyclic and ion-exchange type CSPs.[13][14]
-
Temperature: Lowering the temperature often increases resolution, although it will also increase analysis time and backpressure.
Comparative Performance Data (Hypothetical)
The following table summarizes expected performance across different CSPs for N-Boc protected amino acids, providing a guide for what researchers might observe during screening.
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Expected Selectivity (α) | Expected Resolution (Rs) | Key Considerations |
| Lux Cellulose-2 | Reversed-Phase | 1.2 - 1.8 | > 1.5 | High success rate for FMOC/Boc amino acids.[1][2] Good first choice. |
| Chiralpak IC | Normal-Phase | 1.3 - 2.1 | > 2.0 | Often shows excellent selectivity for Boc-derivatives.[3] Immobilized, so robust. |
| Chiralpak IA | Reversed-Phase | 1.2 - 2.5 | > 1.5 | Broad applicability; good performance for N-protected amino acids.[3][6] |
| Astec CHIROBIOTIC T | Reversed-Phase | 1.5 - 3.0+ | > 2.5 | Excellent for ionic/zwitterionic compounds; highly recommended for this analyte.[7][8] |
| Crown Ether-Based | Reversed-Phase | Low to None | < 1.0 | Unlikely to work well. Requires a primary amine for interaction.[12] |
| Zwitterionic Ion-Exchange | Polar Organic | Variable | Variable | Designed for underivatized amino acids; may work but polysaccharide/macrocyclic phases are more reliable starting points.[15] |
Note: Data is illustrative, based on published performance for structurally similar N-protected amino acids. α (selectivity) is the ratio of retention factors (k2/k1), and Rs (resolution) is a measure of baseline separation (Rs > 1.5 is considered baseline).
Conclusion and Recommendations
For the robust chiral analysis of N-Boc-N-methyl-(S)-3-cyclopropylalanine, a systematic screening approach is essential.
-
Primary Recommendation: Begin screening with a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) under reversed-phase conditions (ACN/Water/TFA). The multi-modal interaction mechanism of this phase is well-suited to accommodate the analyte's lack of an N-H proton.
-
Secondary Recommendation: Simultaneously screen immobilized polysaccharide-based CSPs (e.g., Chiralpak IA or IC) . These phases have a proven track record for N-Boc amino acids and offer broad selectivity.[3] Chiralpak IC, in particular, has demonstrated high selectivity for this class of compounds.[3]
-
Optimization: Be prepared to methodically optimize the mobile phase composition, especially the organic modifier percentage and the choice and concentration of the acidic additive, as these will be the most critical factors for achieving baseline resolution.
By following this structured, evidence-based approach, researchers and drug development professionals can efficiently establish a reliable, validated chiral HPLC method to ensure the enantiomeric purity of N-Boc-N-methyl-(S)-3-cyclopropylalanine and accelerate their development timelines.
References
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing.
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing.
- Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2007, May 15). PubMed.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2025, August 10).
- Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases. (2023, August 25). KoreaScience.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. (n.d.). PubMed Central.
- Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. (n.d.).
- Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2025, August 5).
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.).
- Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. (2024, October 31).
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. (n.d.). Analyst (RSC Publishing).
- Method for chiral separation of various side chain protected amino acids. (n.d.).
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PubMed Central.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
- Analysis and Enantioseparation of Amino Acids by Liquid Chrom
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.).
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 11. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
Introduction: The Role of Non-Natural Amino Acids and NMR in Modern Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Non-natural amino acids (nnAAs) are pivotal in contemporary drug development, offering a means to enhance the pharmacological properties of peptide-based therapeutics.[1][2] By introducing conformational constraints, modifying metabolic stability, or creating novel binding interactions, nnAAs like N-Boc-N-methyl-(S)-3-cyclopropylalanine provide chemists with a powerful toolkit for peptide and peptidomimetic design. The unique cyclopropyl moiety, in this case, introduces a rigid, sterically defined element that can significantly influence peptide conformation and, consequently, its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these custom-designed molecules.[3] It provides unambiguous, atom-level information about the chemical environment, connectivity, and stereochemistry of a molecule in solution. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the ¹H and ¹³C NMR characteristics of N-Boc-N-methyl-(S)-3-cyclopropylalanine. As this is a highly specific and not widely characterized molecule, we will present a detailed, predicted NMR analysis based on established chemical shift principles and data from analogous structures. This will be compared with a more conventional bulky nnAA, N-Boc-N-methyl-(S)-cyclohexylalanine, to highlight the unique spectral signatures imparted by the cyclopropyl group.
Predicted ¹H and ¹³C NMR Spectral Analysis of N-Boc-N-methyl-(S)-3-cyclopropylalanine
The following spectral data is predicted based on the analysis of structurally similar compounds and established NMR principles.[4][5] The numbering scheme used for the predictions is presented in the diagram below.
Caption: Structure and numbering for N-Boc-N-methyl-(S)-3-cyclopropylalanine.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the N-methyl group, and the unique cyclopropylalanine side chain. The presence of rotamers due to the carbamate bond might lead to broadening or duplication of signals, especially for protons near the nitrogen atom (Cα-H, N-CH₃).[6]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1a (COOH) | ~10-12 | br s | - | Acidic proton, often broad and may exchange with D₂O. |
| H-2 (Cα-H) | ~4.5 - 4.8 | dd | J ≈ 8.5, 5.0 | Deshielded by adjacent carboxyl and N-Boc-N-methyl groups. Coupling to the two diastereotopic Cβ protons. |
| H-4 (Cβ-H₂) | ~1.6 - 1.9 | m | - | Diastereotopic protons coupled to Cα-H and Cγ-H. Complex multiplet expected. |
| H-5 (Cγ-H) | ~0.6 - 0.9 | m | - | Complex multiplet due to coupling with Cβ and Cδ protons. |
| H-6, H-7 (Cδ-H₂, Cδ'-H₂) | ~0.1 - 0.5 | m | - | Highly shielded protons characteristic of the cyclopropyl ring.[7] |
| H-9 (N-CH₃) | ~2.8 - 3.0 | s | - | Singlet, deshielded by the nitrogen atom. May show two distinct singlets or a broadened singlet due to rotamers.[8] |
| H-13 ((CH₃)₃) | ~1.45 | s | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[9] |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The cyclopropyl carbons are expected at unusually high field (low ppm values).
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 (COOH) | ~174 - 176 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-2 (Cα) | ~58 - 62 | Alpha-carbon of an N-acyl, N-alkyl amino acid. |
| C-4 (Cβ) | ~32 - 36 | Methylene carbon adjacent to the stereocenter and the cyclopropyl group. |
| C-5 (Cγ) | ~8 - 12 | Methine carbon of the cyclopropyl ring, deshielded relative to the methylene carbons. |
| C-6, C-7 (Cδ, Cδ') | ~3 - 6 | Highly shielded methylene carbons, a hallmark of the cyclopropyl group.[5] |
| C-9 (N-CH₃) | ~30 - 34 | N-methyl carbon. |
| C-10 (Boc C=O) | ~155 - 156 | Carbonyl carbon of the Boc protecting group.[10] |
| C-12 (Boc C(CH₃)₃) | ~80 - 81 | Quaternary carbon of the Boc group.[10] |
| C-13 (Boc C(CH₃)₃) | ~28.3 | Methyl carbons of the Boc group, typically a very intense signal.[11] |
Comparative Analysis: Cyclopropyl vs. Cyclohexyl Side Chains
To underscore the unique spectral features of the cyclopropyl group, we present a comparison with the predicted NMR data for N-Boc-N-methyl-(S)-3-cyclohexylalanine. The cyclohexyl group provides a non-planar, sterically demanding, but purely aliphatic side chain.
Predicted ¹H and ¹³C NMR Data for N-Boc-N-methyl-(S)-3-cyclohexylalanine
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Differentiating Features |
| Side Chain | |||
| Cβ-H₂ | ~1.5 - 1.8 (m) | ~38 - 42 | The Cβ protons and carbon are slightly more deshielded compared to the cyclopropyl analog. |
| Cyclohexyl-H | ~0.9 - 1.8 (broad m) | ~25 - 35 | The cyclohexyl protons and carbons appear in the typical aliphatic region, in stark contrast to the high-field signals of the cyclopropyl group. |
| Core | |||
| Cα-H | ~4.4 - 4.7 (dd) | ~59 - 63 | Similar to the cyclopropyl analog, but minor shifts may occur due to different electronic effects of the side chain. |
| N-CH₃ | ~2.8 - 3.0 (s) | ~30 - 34 | Largely unaffected by the change in the side chain. |
| Boc Group | ~1.45 (s) | C=O: ~155-156, C: ~80-81, CH₃: ~28.3 | Essentially identical, as it is remote from the side chain modification. |
The most striking difference lies in the high-field region of both the ¹H and ¹³C NMR spectra. The cyclopropyl ring's unique electronic structure, with its sp²-like character and high ring strain, results in significant shielding of its protons and carbons, pushing their signals to regions where few other functionalities resonate. This provides a clear and unambiguous spectral window for observing the cyclopropyl moiety.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra for N-Boc-N-methyl-(S)-3-cyclopropylalanine.
Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[12]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many N-Boc protected amino acids. Other options include DMSO-d₆ or Methanol-d₄.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently vortex or swirl to ensure complete dissolution. A clear, homogeneous solution is critical for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Caption: Standard workflow for small molecule NMR analysis.
Spectrometer Setup and Data Acquisition
The following steps are generalized for a modern NMR spectrometer (e.g., Bruker Avance series).[15]
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[15]
-
Tuning and Matching: Tune and match the probe for the ¹H (and ¹³C) frequency to ensure efficient power transfer.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zgpr' with water suppression if needed).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans (ns): 8-16 (adjust for concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans (ns): 1024 or more (adjust for concentration and time)
-
Relaxation Delay (d1): 2 seconds
-
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction.
-
Referencing: Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[16]
-
Analysis: Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts and coupling constants.
Conclusion
The NMR characterization of N-Boc-N-methyl-(S)-3-cyclopropylalanine reveals a set of unique and predictable spectral features, dominated by the highly shielded signals of the cyclopropyl ring. This distinct signature, when compared to more conventional aliphatic side chains like cyclohexyl, provides a clear method for confirming the incorporation and integrity of this valuable non-natural amino acid in a peptide or small molecule. The protocols and predicted data herein serve as a robust guide for researchers, ensuring accurate and efficient structural verification, which is a cornerstone of modern, structure-guided drug design.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
Cellitti, S. E., et al. (2008). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
-
Lole, K. A., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Molinari, H., & Niccolai, N. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. Retrieved from [Link]
-
Gossert, A. D., & Jahnke, W. (2020). How can NMR spectroscopy help protein biopharmaceutical development?. European Pharmaceutical Review. Retrieved from [Link]
-
Emwas, A.-H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Koźmiński, W., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR spectra data for compounds 1 and 2 a. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
Sun, L., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Phenylalanine, N-butoxycarbonyl-, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
PubMed. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
-
ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. scribd.com [scribd.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. organomation.com [organomation.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
N-Methylated Peptide Synthesis: A Comparative Technical Guide to N-Boc vs. Fmoc Strategies
Executive Summary
Incorporating N-methylated amino acids (N-Me AAs) into peptide sequences presents a unique kinetic and thermodynamic challenge. While Fmoc solid-phase peptide synthesis (SPPS) is the industry standard for routine peptides due to its mild orthogonality, it frequently fails when handling multiple consecutive N-methylated residues due to diketopiperazine (DKP) formation and steric hindrance.
N-Boc chemistry , particularly when utilizing in situ neutralization (ISN) , remains the superior strategy for "difficult" sequences (e.g., Cyclosporine analogs) because it kinetically suppresses DKP formation and disrupts aggregation during the HF cleavage step. This guide analyzes the mechanistic divergences between these strategies to assist in protocol selection.
Part 1: The Steric and Kinetic Challenge
N-methylation alters the peptide backbone in two critical ways:
-
Steric Hindrance: The methyl group adds bulk, drastically reducing the coupling rate of the incoming amino acid.
-
Cis/Trans Isomerism: N-methylation lowers the energy barrier for cis-peptide bond formation, promoting "kinked" structures that favor intramolecular reactions over intermolecular chain elongation.
The Mechanism of Failure: Diketopiperazine (DKP) Formation
The most significant risk in N-methyl peptide synthesis is the loss of the peptide chain at the dipeptide stage. The free amine of the N-terminal residue attacks the carbonyl of the C-terminal residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1]
Figure 1: Mechanism of Diketopiperazine (DKP) formation.[1][2] This reaction is autocatalytic under basic conditions (Fmoc) but suppressed under acidic conditions (Boc).
Part 2: The Fmoc Strategy
Status: Standard for single N-Me insertions; risky for consecutive N-Me residues.
The DKP Problem in Fmoc
In Fmoc synthesis, the N-terminal protecting group is removed with piperidine (a secondary base). The amine remains in a free, basic state for minutes to hours before the next amino acid is coupled. This window allows the amine to attack the ester linkage to the resin.
-
Risk Factor: High for sequences with Proline or N-Me amino acids at the C-terminus (e.g., H-MeLeu-Pro-Resin).
-
Mitigation: Use Trityl (Trt) or 2-Chlorotrityl chloride (2-CTC) resins . These sterically bulky resins inhibit the backbiting attack required for DKP formation.
Coupling Reagents for Fmoc
Standard carbodiimides (DIC) are often too slow.
-
HATU/HOAt: The gold standard. The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation), stabilizing the active ester and accelerating coupling to secondary amines.
-
COMU: Offers efficiency comparable to HATU but with better solubility and safer byproducts (Oxyma).[3]
-
Triphosgene (BTC): Used for extremely difficult couplings (e.g., N-Me to N-Me) by forming highly reactive acid chlorides in situ.
Part 3: The Boc Strategy
Status: Preferred for complex, aggregation-prone, or multiple N-Me sequences.
The "In Situ Neutralization" Advantage
Boc chemistry utilizes TFA for deprotection, leaving the N-terminal amine protonated (as a trifluoroacetate salt).
-
Protonation = Protection: A protonated amine (
) is not nucleophilic and cannot form DKP. -
Simultaneous Action: The base (DIEA) is added simultaneously with the activated amino acid. The amine is neutralized only at the exact moment the coupling partner is available, kinetically favoring coupling over DKP formation.
Disaggregation via HF
N-methylated peptides often form "beta-sheet-like" aggregates on the resin, causing synthesis collapse. The final cleavage in Boc chemistry uses anhydrous Hydrogen Fluoride (HF) , a solvent so powerful it disrupts almost all secondary structures, often yielding product where Fmoc/TFA cleavage fails.
Part 4: Comparative Data Analysis
Coupling Efficiency & Side Reactions[1][2][3][4][5][6][7][8][9][10]
| Feature | Fmoc Strategy | Boc Strategy |
| Deprotection Reagent | 20% Piperidine (Base) | 100% TFA (Acid) |
| DKP Risk | High (Base-catalyzed free amine) | Low (Amine protonated until coupling) |
| Coupling to N-Me AA | Difficult; requires HATU/HOAt or BTC | Efficient with In Situ Neutralization |
| Racemization Risk | Moderate (Base-mediated enolization) | Low (Acidic environment dominates) |
| Aggregation Handling | Poor (DMF/NMP solvates poorly) | Excellent (HF disrupts aggregates) |
| Monitoring | UV (Fmoc adduct); Chloranil | Ninhydrin (Primary); Chloranil (Secondary) |
Reagent Performance for N-Me Coupling
Data synthesized from comparative studies on Cyclosporine fragments (e.g., Angell et al., J. Org.[2] Chem).[][5][6][7][8][9][10][11][12][13]
| Reagent | Strategy | Yield (N-Me to N-Me) | Notes |
| PyBOP | Fmoc/Boc | ~40-60% | Slow kinetics; significant epimerization. |
| HATU | Fmoc | >85% | Standard high-performance reagent. |
| PyAOP | Fmoc | >95% | Azabenzotriazole analog of PyBOP; superior for N-Me. |
| Triphosgene | Fmoc | >98% | Generates acid chloride; highly reactive but moisture sensitive. |
| BOP/In-Situ | Boc | >95% | Relies on rapid kinetics of in-situ neutralization. |
Part 5: Experimental Protocols
Protocol A: Fmoc Coupling onto an N-Methyl Residue
Use this when the residue on the resin is N-methylated.
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Note: Keep short to minimize DKP.
-
Wash: DMF (5 x 1 min).
-
Activation:
-
Amino Acid (4 eq)
-
HATU (3.9 eq)
-
HOAt (4 eq) - Crucial additive for secondary amines.
-
DIEA (8 eq)
-
Dissolve in minimal DMF/NMP (1:1).
-
-
Coupling: Add to resin. Double couple (2 x 1 hour).
-
Monitoring: Chloranil Test .
-
Why? The Kaiser (Ninhydrin) test yields false negatives for secondary amines (N-Me). Chloranil turns blue/green in the presence of secondary amines.
-
Protocol B: Boc "In Situ Neutralization" (ISN)
Recommended for difficult sequences.
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow wash).
-
Flow Wash: DMF (1 min). Do not neutralize yet.
-
Coupling Cocktail:
-
Boc-Amino Acid (4 eq)
-
HBTU or HATU (3.9 eq)
-
DIEA (6 eq) - Calculated to neutralize the TFA salt + activate AA.
-
Dissolve in DMF (0.5 M concentration).
-
-
Reaction: Add cocktail immediately to the protonated resin.
-
Time: 10–20 minutes. (ISN relies on fast kinetics).
Part 6: Decision Matrix
Use this workflow to select the correct strategy for your specific peptide.
Figure 2: Strategic Decision Matrix for N-Methylated Peptide Synthesis.
References
-
Angell, Y. M., et al. (2005). "Comparative study of methods to couple hindered peptides." Journal of Organic Chemistry.
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science.
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.
-
White, P. (2024). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the X-ray Crystallography of Cyclopropylalanine-Containing Peptides
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of X-ray crystallography for the structural elucidation of peptides incorporating cyclopropylalanine, a non-natural amino acid. We will explore the nuances of experimental workflows, from peptide synthesis to structure determination, and objectively compare crystallographic approaches with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptides in their work.
The Significance of Cyclopropylalanine in Peptide Therapeutics
Cyclopropylalanine (Cpa) is a conformationally constrained amino acid that has garnered significant interest in medicinal chemistry and drug design. The incorporation of Cpa into a peptide backbone induces a rigidifying effect, locking the peptide into a more defined and often more bioactive conformation. This pre-organization can lead to enhanced binding affinity for therapeutic targets, increased metabolic stability, and improved pharmacokinetic profiles. However, the very rigidity that makes Cpa-containing peptides attractive also presents unique challenges and opportunities for structural analysis, particularly via X-ray crystallography.
Comparative Analysis of Structural Biology Techniques for Cpa-Containing Peptides
While X-ray crystallography provides high-resolution static snapshots of a peptide's structure in the solid state, it is not the only available technique. Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights into the dynamic nature of peptides in solution.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystal) | Solution |
| Resolution | Atomic (<1.5 Å) | Lower, distance-based |
| Key Insights | Precise bond lengths, angles, and solvent interactions in a single conformation. | Conformational ensembles, dynamics, and intermolecular interactions in solution. |
| Primary Challenge | Obtaining well-diffracting crystals. | Molecular weight limitations and spectral overlap in larger peptides. |
| Relevance to Cpa | Can definitively resolve the puckering of the cyclopropyl ring and its influence on the peptide backbone. | Can reveal the conformational preferences and dynamics of the Cpa residue in a more physiologically relevant environment. |
The choice between these techniques is not always mutually exclusive; often, a combination of both provides the most comprehensive understanding of a peptide's structure-activity relationship.
Experimental Workflow for X-ray Crystallography of Cpa-Containing Peptides
The successful structure determination of a Cpa-containing peptide by X-ray crystallography hinges on a meticulously executed workflow, from chemical synthesis to computational refinement.
Figure 1: High-level workflow for the X-ray crystallography of Cpa-containing peptides.
Synthesis and Purification of Cpa-Containing Peptides
The journey to a crystal structure begins with the synthesis of high-purity peptide. Solid-Phase Peptide Synthesis (SPPS) is the method of choice.
Protocol: Automated Fast-Flow SPPS
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., pre-loaded Wang or Rink Amide resin).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected cyclopropylalanine (or other amino acids) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine).
-
Introduce the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Capping (Optional but Recommended): To terminate unreacted chains, treat the resin with acetic anhydride.
-
Iterative Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
-
Quality Control: Verify the purity and identity of the peptide using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Crystallization of Cpa-Containing Peptides
Crystallization is often the most challenging step. The rigidity imparted by Cpa can be advantageous, but the overall conformational properties of the peptide will dictate its ability to form a well-ordered crystal lattice.
Protocol: Crystallization Screening and Optimization
-
Initial Screening:
-
Use commercially available sparse-matrix screens (e.g., Crystal Screen HT, PEG/Ion Screen from Hampton Research).
-
Employ high-throughput sitting drop vapor diffusion in 96-well plates. Mix equal volumes of the peptide solution (typically 5-10 mg/mL in a suitable buffer) and the screen reagent.
-
-
Hit Identification: Monitor the plates for crystal formation over several weeks. Promising "hits" are conditions that produce any crystalline material, even if it is of poor quality.
-
Optimization:
-
Systematically vary the parameters around the initial hit conditions. This includes pH, precipitant concentration, peptide concentration, and temperature.
-
Consider using different crystallization methods, such as hanging drop vapor diffusion, which allows for larger crystal growth.
-
Figure 2: Logical flow for the optimization of crystallization conditions.
Data Collection and Structure Determination
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the electron density map and, ultimately, the atomic structure of the peptide.
Workflow: From Crystal to Structure
-
Crystal Harvesting and Cryo-protection:
-
Carefully mount a single crystal in a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction:
-
Mount the frozen crystal on a goniometer in an X-ray beamline (ideally at a synchrotron source for high-intensity X-rays).
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Data Processing:
-
Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.
-
-
Phase Determination:
-
For peptides, if a homologous structure is available, molecular replacement can be used to solve the phase problem.
-
If no homologous structure exists, ab initio methods or experimental phasing techniques may be necessary.
-
-
Model Building and Refinement:
-
Build an initial atomic model of the peptide into the electron density map.
-
Perform iterative cycles of computational refinement to improve the fit of the model to the experimental data.
-
-
Validation and Deposition:
-
Use tools like MolProbity to validate the stereochemistry and overall quality of the final model.
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
-
Case Study: Structural Insights into a Cpa-Containing Peptide
While a direct, comprehensive case study with extensive comparative data is not available in a single publication, we can synthesize findings from the literature. For instance, the crystal structure of peptides containing constrained amino acids often reveals the precise torsional angles (phi, psi) induced by the non-natural residue. This allows for a direct comparison with conformational preferences predicted by computational models or observed in solution by NMR.
| Parameter | Hypothetical Cpa-Peptide (X-ray) | Hypothetical Cpa-Peptide (NMR) |
| Resolution | 1.2 Å | N/A |
| Conformation | Single, well-defined conformation in the crystal lattice. | Ensemble of closely related conformations in solution. |
| Cpa Puckering | Clearly resolved, specific puckering of the cyclopropyl ring. | Averaged conformation, dynamics of ring puckering may be inferred. |
| Solvent Structure | Ordered water molecules visible in the electron density map. | Inferred from solvent exchange experiments. |
This table illustrates how the two techniques provide complementary information. X-ray crystallography gives a high-resolution, static picture that is invaluable for understanding specific interactions, while NMR provides insights into the dynamic behavior of the peptide in a more native-like environment.
Conclusion
X-ray crystallography is a powerful tool for elucidating the high-resolution structures of cyclopropylalanine-containing peptides. The rigidity imparted by the Cpa residue can be an advantage in promoting crystallization. However, a successful outcome requires a rigorous and systematic approach, from high-purity synthesis to meticulous crystallization screening and optimization. When combined with data from other techniques like NMR spectroscopy, X-ray crystallography provides critical insights that can accelerate the design and development of novel peptide-based therapeutics.
References
-
Chen, V. B., Arendall, W. B., 3rd, Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., Murray, L. W., Richardson, J. S., & Richardson, D. C. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta crystallographica. Section D, Biological crystallography, 66(Pt 1), 12–21. [Link]
Safety Operating Guide
N-Boc-N-methyl-(S)-3-cyclopropylalanine: Proper Disposal Procedures
Executive Summary & Chemical Profile
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a specialized chiral building block used primarily in peptide therapeutics and peptidomimetic synthesis.[1] Its disposal requires specific attention not because of acute high toxicity, but due to its acid-labile protecting group (Boc) and the ring-strain energy of the cyclopropyl moiety.
As a Senior Application Scientist, my directive is clear: Treat this compound as a reactive organic intermediate. While it does not possess the explosive instability of azides, the cyclopropyl group renders it thermodynamically higher in energy than standard aliphatic amino acids, and the Boc group presents a specific pressure-buildup hazard if mismanaged in waste streams.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-3-cyclopropyl-L-alanine |
| CAS Number | Analog Reference: 888323-62-4 (Non-methylated parent); Specific CAS varies by synthesis batch.[1] |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Physical State | White to off-white powder/solid |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Acid-Sensitive |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water.[1] |
Hazard Analysis & Causality (The "Why")
To ensure safety, you must understand the chemical causality behind the disposal protocols. We do not simply "bin" chemicals; we manage their potential energy.
A. The Isobutylene Pressure Hazard (Boc Group)
The tert-butyloxycarbonyl (Boc) group is designed to be removed by strong acids (e.g., TFA, HCl).[1]
-
Mechanism: Acidolysis of the Boc group generates isobutylene gas and CO₂.[1]
-
Disposal Risk: If this compound is inadvertently discarded into an acidic waste stream (e.g., a "Halogenated Waste" carboy containing trace TFA from HPLC lines), it can undergo deprotection.
-
Consequence: Rapid gas evolution inside a sealed waste drum can cause container pressurization, bulging, or rupture.
-
Directive: NEVER dispose of Boc-protected amino acids in waste containers known to contain high concentrations of strong acids.
B. Cyclopropyl Ring Strain
The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol).
-
Disposal Risk: While stable under standard storage, the ring can open exothermically under catalytic acidic conditions or high heat.
-
Directive: Segregate from strong oxidizers and Lewis acids to prevent uncontrolled ring-opening reactions in the waste container.
Waste Segregation Workflow
The following decision logic ensures the compound enters the correct waste stream, minimizing cross-reactivity.
Figure 1: Waste stream segregation logic. Note the pH check requirement for liquid waste to prevent Boc-deprotection.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Prevent contact dermatitis and inhalation sensitization.
-
Don PPE: Nitrile gloves (double-gloving recommended if dissolved in DCM), safety goggles, and a standard lab coat.
-
Ventilation: Perform all handling inside a certified chemical fume hood.
-
Vessel Inspection: Ensure the receiving waste container is compatible (HDPE or Glass) and not degraded.
Phase 2: Solid Waste Disposal (Preferred)
Best practice dictates keeping the compound solid to minimize volume and solvent usage.[1]
-
Transfer: Scrape the solid directly into a wide-mouth HDPE jar labeled "Hazardous Waste: Solid Organic."
-
Residue Cleanup: Rinse the original vial once with a minimal amount of acetone or methanol.
-
Rinsate Disposal: Pour this small volume of rinsate into the Non-Halogenated Organic Waste stream. Do not pour it into the solid waste bin (keep the solid bin dry).
-
Labeling: Affix a hazardous waste label detailing:
-
Full Chemical Name.
-
Hazards: "Irritant," "Organic."
-
Phase 3: Liquid Waste Disposal (Solutions)
If the compound is already dissolved (e.g., leftover reaction mixture).[1]
-
Identify Solvent: Determine if the primary solvent is halogenated (DCM) or non-halogenated (DMF, DMSO).
-
pH Check (Critical): Verify the waste container is neutral or basic .
-
Why? As detailed in Section 2A, adding this to an acidic waste carboy generates gas.
-
-
Transfer: Pour slowly into the appropriate carboy using a funnel to prevent splashing.
-
Cap Loosely: If you suspect any residual reactivity, leave the cap slightly loose (vented cap) for 30 minutes inside the hood before sealing tight.
Emergency Procedures (Spills & Exposure)
In the event of a spill, rapid containment prevents the spread of the fine powder or solution.
Figure 2: Immediate response workflow for laboratory spills.
Fire Fighting Measures[1][2][3]
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[1]
-
Specific Hazards: Combustion will produce Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[2] The cyclopropyl ring burns with high energy; ensure cooling of surrounding containers.
Regulatory Compliance & Documentation
EPA RCRA Classification
Under the US EPA Resource Conservation and Recovery Act (RCRA):
-
Status: This specific compound is not P-listed or U-listed.[1]
-
Characteristic Waste: It is classified based on characteristics.[3] If dissolved in flammable solvents, it carries the D001 (Ignitable) code.
-
Documentation: All disposal manifests must list the compound as "Non-regulated Organic Solid" (unless in flammable solvent) but must be flagged as "Synthetic Amino Acid Derivative" for the waste handler.
Labeling Requirements
Your waste tag must include:
-
Contents: "N-Boc-N-methyl-(S)-3-cyclopropylalanine, [Solvent Name]"
-
Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary)
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Organic Synthesis. Chemical Reviews. (Reference for cyclopropyl ring strain energy and reactivity). [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

